REACTION_SMILES
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[CH3:11][c:12]1[cH:13][c:14]([NH2:15])[c:16]([CH3:17])[cH:18][cH:19]1.[CH3:20][C:21](=[O:22])[O:23][C:24](=[O:25])[CH3:26].[CH3:28][C:29](=[O:30])[O-:31].[CH:32]([Cl:33])([Cl:34])[Cl:35].[K+:27].[OH:1][CH2:2][c:3]1[cH:4][c:5]([NH2:6])[c:7]([CH3:10])[cH:8][cH:9]1>>[OH:1][CH2:2][c:3]1[cH:4][c:5]([NH:6][C:21]([CH3:20])=[O:22])[c:7]([CH3:10])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)c(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CO)cc1N
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cc(CO)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |